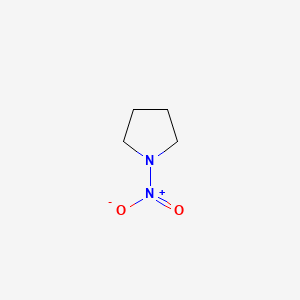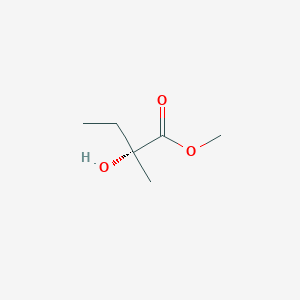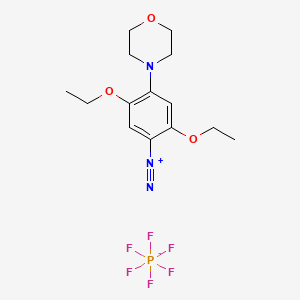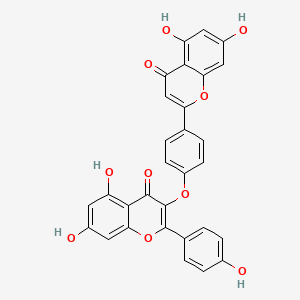
1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene is a chemical compound with the molecular formula C5ClF5 and a molecular weight of 190.499 g/mol This compound is characterized by its unique structure, which includes a cyclopentadiene ring substituted with chlorine and five fluorine atoms
Méthodes De Préparation
The synthesis of 1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene typically involves the fluorination of chlorinated cyclopentadiene derivatives. One common method includes the reaction of 1,3-cyclopentadiene with chlorine and fluorine sources under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the selective substitution of hydrogen atoms with fluorine and chlorine atoms .
Industrial production methods may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorine gas. The production process must also include safety measures to prevent exposure to toxic intermediates and by-products.
Analyse Des Réactions Chimiques
1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with dienophiles in Diels-Alder reactions, forming six-membered rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Mécanisme D'action
The mechanism by which 1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene exerts its effects involves interactions with molecular targets through its reactive chlorine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, influencing the compound’s reactivity and stability. The pathways involved depend on the specific reactions and conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene can be compared with other similar compounds, such as:
1,3-Dichloro-1,1,2,2,3-pentafluoropropane: A volatile derivative of propane used as a cleaning agent.
1-Propene, 2-chloro-1,1,3,3,3-pentafluoro-: Another fluorinated compound with applications in various industries.
The uniqueness of this compound lies in its cyclopentadiene ring structure, which imparts distinct chemical properties compared to linear or branched fluorinated compounds.
Propriétés
Numéro CAS |
30221-57-9 |
|---|---|
Formule moléculaire |
C5ClF5 |
Poids moléculaire |
190.50 g/mol |
Nom IUPAC |
1-chloro-2,3,4,5,5-pentafluorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5ClF5/c6-3-1(7)2(8)4(9)5(3,10)11 |
Clé InChI |
HKBUPWDNIQAYRT-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(C(=C1F)Cl)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Thieno[3,4-b]pyrrole](/img/structure/B13420465.png)
![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)

![3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)

![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
![1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B13420510.png)

![2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester](/img/structure/B13420518.png)

![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)

![N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine](/img/structure/B13420536.png)

